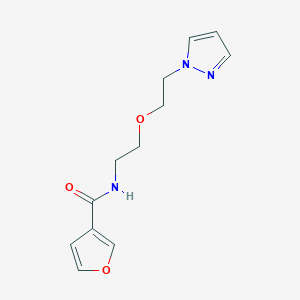

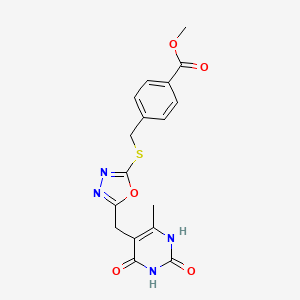

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

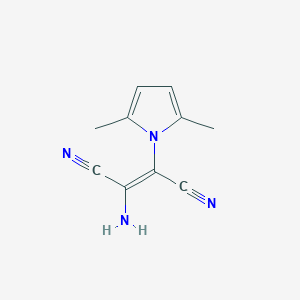

“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide” is a compound that contains a pyrazole moiety . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been widely studied . These compounds have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity .Applications De Recherche Scientifique

Synthesis and Biological Activities

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide, due to its structural complexity, finds applications in the synthesis of various heterocyclic compounds that show significant biological activities. For instance, research has demonstrated the synthesis of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives starting from chalcones, which are related to the furan-3-carboxamide backbone. These compounds have been evaluated for their antimicrobial and anticancer activities. Specifically, some derivatives have shown high cytotoxicity against the MCF-7 cell line, indicating potential applications in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial and Analgesic Properties

Further extending the applications, another study focused on the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated them for antimicrobial activity. Some of the synthesized compounds were also assessed for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing the wide range of potential pharmaceutical applications of compounds derived from furan-3-carboxamide (Kumaraswamy et al., 2008).

Heterocyclic Synthesis

In the realm of heterocyclic chemistry, furan-fused heterocycles such as furopyranone, furopyrrolone, and thienopyrrolone derivatives have been synthesized starting from acid derivatives related to furan-3-carboxamide. These novel classes of compounds, obtained through intramolecular cyclization, highlight the role of furan-3-carboxamide derivatives in the development of new heterocyclic systems with potential applications in material science and pharmaceuticals (Ergun et al., 2014).

Electrophilic Substitution Reactions

N-(1-Naphthyl)furan-2-carboxamide, a related compound, has been synthesized and subjected to electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions expand the functionalization of furan-3-carboxamide derivatives, offering pathways to synthesize diverse compounds with varied biological and chemical properties (Aleksandrov & El’chaninov, 2017).

Orientations Futures

The future directions for research on “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide” and other pyrazole derivatives are likely to involve further exploration of their pharmacological potential . Given the broad range of activities associated with these compounds, there are likely to be many opportunities for future research .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways . For instance, some imidazole and pyrazole derivatives can inhibit or activate their target enzymes, alter the conformation of target proteins, or modulate the activity of target receptors .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways . These pathways are often related to the biological activities of the compounds, such as antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Pharmacokinetics

The solubility, stability, and bioavailability of a compound are typically influenced by its chemical structure and the presence of functional groups .

Result of Action

Compounds with similar structures have been reported to exert a variety of biological effects, such as antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

The action, efficacy, and stability of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present .

Propriétés

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-12(11-2-7-18-10-11)13-4-8-17-9-6-15-5-1-3-14-15/h1-3,5,7,10H,4,6,8-9H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIMTBGGDIBHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)

![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)